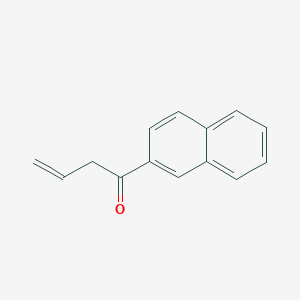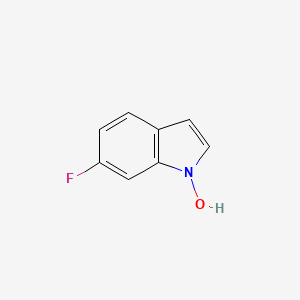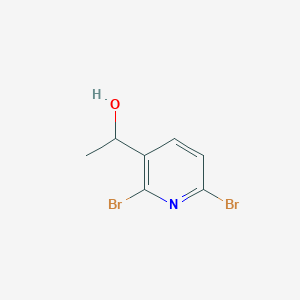
1-(2,6-Dibromopyridin-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dibromopyridin-3-yl)ethanol is an organic compound characterized by the presence of a pyridine ring substituted with two bromine atoms at positions 2 and 6, and an ethanol group at position 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2,6-Dibromopyridin-3-yl)ethanol can be synthesized through several methods. One common approach involves the bromination of 3-pyridinol followed by the reduction of the resulting 2,6-dibromopyridine-3-carbaldehyde. The reaction conditions typically include the use of bromine or a brominating agent in an appropriate solvent, followed by reduction using a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and reduction processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,6-Dibromopyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2,6-Dibromopyridine-3-carboxylic acid.
Reduction: 2,6-Dibromopyridine-3-methanol.
Substitution: 2,6-Diaminopyridine-3-ethanol.
Applications De Recherche Scientifique
1-(2,6-Dibromopyridin-3-yl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dibromopyridin-3-yl)ethanol involves its interaction with specific molecular targets. The bromine atoms and ethanol group contribute to its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity through inhibition or activation. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2,6-Dibromopyridine: Lacks the ethanol group, making it less versatile in certain reactions.
3-Bromo-2,6-dichloropyridine: Similar structure but with chlorine atoms, leading to different reactivity.
2,6-Dibromo-4-methylpyridine: Contains a methyl group, altering its chemical properties.
Uniqueness: 1-(2,6-Dibromopyridin-3-yl)ethanol is unique due to the combination of bromine atoms and an ethanol group, providing a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Propriétés
Formule moléculaire |
C7H7Br2NO |
|---|---|
Poids moléculaire |
280.94 g/mol |
Nom IUPAC |
1-(2,6-dibromopyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H7Br2NO/c1-4(11)5-2-3-6(8)10-7(5)9/h2-4,11H,1H3 |
Clé InChI |
TXQPSZGCPOZPAA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(N=C(C=C1)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


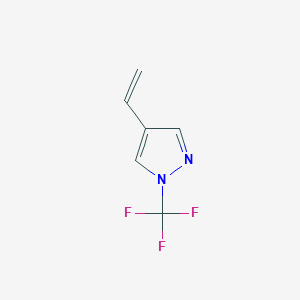
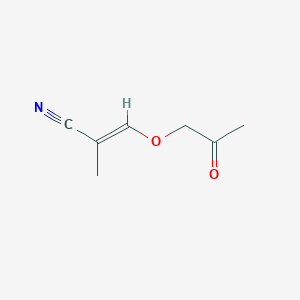
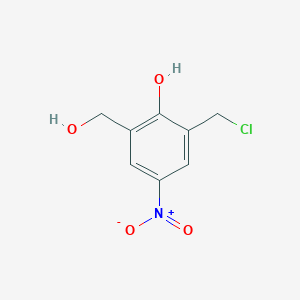
![1,4-Bis[(butan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13123497.png)
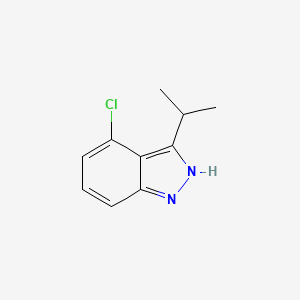
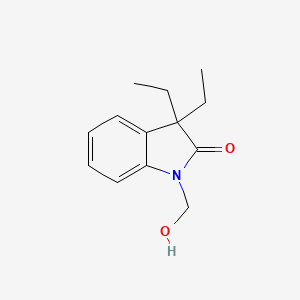
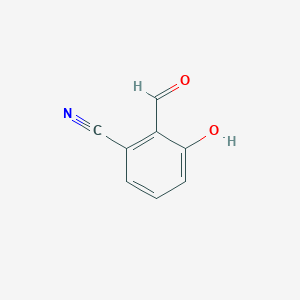
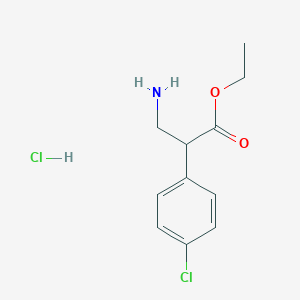

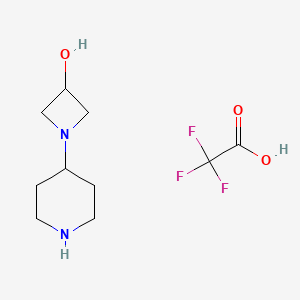
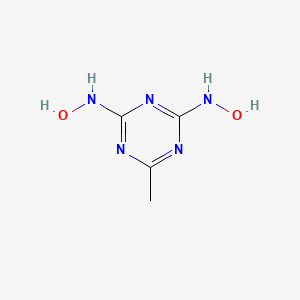
![7-Methyl-5H-oxazolo[3,2-c]pyrimidin-5-imine](/img/structure/B13123567.png)
